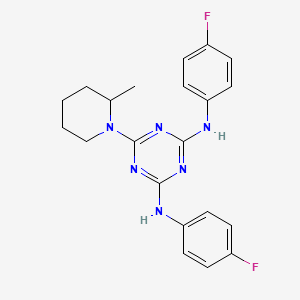![molecular formula C17H16N2O2S B11600133 5-[(4-Ethylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11600133.png)
5-[(4-Ethylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
エタゾラミド は、チアゾリジンジオン系化合物に属します。これは、フェニル基とエチルフェニルアミノ置換基が結合したチアゾリジン環を特徴としています。エタゾラミドは主に炭酸脱水酵素阻害剤として使用され、さまざまな生物学的システムにおける酸塩基平衡と流体動態に影響を与えます。
2. 製法
合成経路:
-
酸化カップリング法
- エタゾラミドは、4-エチルフェニルアミンと3-フェニル-2-チオキソ-4-チアゾリジンジオンの酸化カップリングによって合成できます。
- この反応は、チアゾリジン環の形成とエチルフェニルアミノ基の導入を伴います。
- この変換を達成するには、適切な酸化剤と反応条件が使用されます。
-
鈴木・宮浦カップリング
- もう1つのアプローチは、鈴木・宮浦カップリング反応です。
- 4-(ビス(4-エチニルフェニル)アミノ)ベンズアルデヒドは、この方法で合成できます .
- その後の環化と官能基変換により、エタゾラミドが得られます。
工業生産:
- エタゾラミドは、高収率と高純度を保証するために、最適化された合成経路を使用して工業的に生産されています。
3. 化学反応解析
-
反応性: : エタゾラミドは、次のようなさまざまな反応を起こします。
酸化: 特定の条件下で酸化されます。
置換: フェニル基とエチルフェニルアミノ基は、置換反応を受けやすいです。
還元: チアゾリジン環の還元が起こる可能性もあります。
-
一般的な試薬と条件
酸化: 過酸化物または金属触媒などの酸化剤。
置換: ハロゲン(例:臭素、塩素)または求核剤。
還元: 還元剤(例:ハイドライド)。
-
主な生成物
- エタゾラミド自体は、重要な生成物です。
- 副生成物には、部分的に還元または置換された誘導体が含まれる場合があります。
4. 科学研究における用途
-
医学
- エタゾラミドは、眼圧を下げるために緑内障の治療に使用されます。
- 腎臓における炭酸脱水酵素への影響により、高山病の治療にも用いられます。
-
化学と生物学
- 研究者は、その作用機序を研究して、酸塩基平衡と流体輸送への影響を理解しています。
- 炭酸脱水酵素の研究に役立つ貴重なツールです。
-
産業
- エタゾラミドの用途は医薬品にまで及び、薬物の代謝と輸送に影響を与えます。
準備方法
Synthesis Routes:
-
Oxidative Coupling Method
- Ethazolamide can be synthesized via oxidative coupling of 4-ethylphenylamine with 3-phenyl-2-thioxo-4-thiazolidinone.
- The reaction involves the formation of the thiazolidine ring and the introduction of the ethylphenylamino group.
- Suitable oxidants and reaction conditions are employed to achieve this transformation.
-
Suzuki–Miyaura Coupling
- Another approach involves the Suzuki–Miyaura coupling reaction.
- 4-(Bis(4-ethynylphenyl)amino)benzaldehyde, a precursor, can be synthesized through this method .
- Subsequent cyclization and functional group transformations yield ethazolamide.
Industrial Production:
- Ethazolamide is industrially produced using optimized synthetic routes to ensure high yield and purity.
化学反応の分析
-
Reactivity: : Ethazolamide undergoes various reactions, including:
Oxidation: It can be oxidized under specific conditions.
Substitution: The phenyl and ethylphenylamino groups are susceptible to substitution reactions.
Reduction: Reduction of the thiazolidine ring may also occur.
-
Common Reagents and Conditions
Oxidation: Oxidizing agents like peroxides or metal catalysts.
Substitution: Halogens (e.g., bromine, chlorine) or nucleophiles.
Reduction: Reducing agents (e.g., hydrides).
-
Major Products
- Ethazolamide itself is a significant product.
- Byproducts may include partially reduced or substituted derivatives.
科学的研究の応用
-
Medicine
- Ethazolamide is used to treat glaucoma by reducing intraocular pressure.
- It also finds applications in managing altitude sickness due to its effect on carbonic anhydrase in the kidneys.
-
Chemistry and Biology
- Researchers study its mechanism of action to understand its impact on acid-base balance and fluid transport.
- It serves as a valuable tool in studying carbonic anhydrase enzymes.
-
Industry
- Ethazolamide’s applications extend to pharmaceuticals, where it influences drug metabolism and transport.
作用機序
炭酸脱水酵素阻害:
6. 類似化合物の比較
- エタゾラミドは、チアゾリジン環、フェニル基、エチルフェニルアミノ置換基のユニークな組み合わせによって際立っています。
- 類似の化合物には、アセタゾラミドやドルゾラミドなどの他の炭酸脱水酵素阻害剤が含まれます。
類似化合物との比較
- Ethazolamide stands out due to its unique combination of a thiazolidine ring, phenyl group, and ethylphenylamino substituent.
- Similar compounds include other carbonic anhydrase inhibitors like acetazolamide and dorzolamide.
特性
分子式 |
C17H16N2O2S |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
5-(4-ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O2S/c1-2-12-8-10-13(11-9-12)18-15-16(20)19(17(21)22-15)14-6-4-3-5-7-14/h3-11,15,18H,2H2,1H3 |
InChIキー |
RFLQIWHUKUGOHD-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (4Z)-4-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11600052.png)
![(5Z)-3-ethyl-5-[(5-iodofuran-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11600057.png)
![N,N-dimethyl-N'-[2-(3-methylphenyl)quinazolin-4-yl]benzene-1,4-diamine](/img/structure/B11600061.png)
![(5Z)-2-(4-bromophenyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11600067.png)
![(3Z)-1-(4-chlorobenzyl)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11600072.png)
![4-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide](/img/structure/B11600083.png)
![6-amino-8-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11600084.png)
![9-(4-methylphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B11600092.png)

![N-ethyl-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11600131.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethanone](/img/structure/B11600134.png)
![N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B11600135.png)
![2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11600140.png)

